D-MoDE-A (1)
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Overview
Description
D-MoDE-A (1): is a bifunctional small molecule that facilitates the degradation of extracellular proteins via the asialoglycoprotein receptor (ASGPR) . This compound is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-MoDE-A (1) involves multiple steps, including the formation of bifunctional groups that can interact with the ASGPR. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as coupling reactions, protection-deprotection strategies, and purification methods like chromatography.
Industrial Production Methods: Industrial production of D-MoDE-A (1) is not widely documented, as it is primarily used for research purposes. The production would likely involve large-scale organic synthesis with stringent quality control measures to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: D-MoDE-A (1) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of D-MoDE-A (1).
Scientific Research Applications
D-MoDE-A (1) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study bifunctional small molecules and their interactions with receptors.
Biology: Facilitates the degradation of extracellular proteins, making it useful in studying protein turnover and degradation pathways.
Mechanism of Action
D-MoDE-A (1) exerts its effects by binding to the asialoglycoprotein receptor (ASGPR) on the surface of cells. This binding facilitates the internalization and subsequent degradation of extracellular proteins. The molecular targets and pathways involved include the ASGPR-mediated endocytosis pathway, which leads to the lysosomal degradation of the bound proteins .
Comparison with Similar Compounds
D-MoDE-B (2): Another bifunctional small molecule with similar properties but different receptor targets.
E-MoDE-A (3): A compound with similar degradation mechanisms but different chemical structures.
F-MoDE-C (4): A related compound with similar applications in protein degradation but different molecular targets.
Uniqueness of D-MoDE-A (1): D-MoDE-A (1) is unique due to its specific interaction with the asialoglycoprotein receptor (ASGPR), which distinguishes it from other similar compounds. Its bifunctional nature allows it to facilitate the degradation of extracellular proteins effectively, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C71H121N11O39 |
---|---|
Molecular Weight |
1752.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethyl]-3-[3-[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]-2-[[2-[[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]acetyl]amino]acetyl]amino]propoxy]propanamide |
InChI |
InChI=1S/C71H121N11O39/c1-45(86)77-59-65(97)62(94)51(38-83)119-68(59)116-33-30-109-25-21-105-17-10-73-54(89)6-13-113-42-71(43-114-14-7-55(90)74-11-18-106-22-26-110-31-34-117-69-60(78-46(2)87)66(98)63(95)52(39-84)120-69,44-115-15-8-56(91)75-12-19-107-23-27-111-32-35-118-70-61(79-47(3)88)67(99)64(96)53(40-85)121-70)80-57(92)37-76-58(93)41-112-29-28-108-24-20-104-16-9-72-49-5-4-48(81(100)101)36-50(49)82(102)103/h4-5,36,51-53,59-70,72,83-85,94-99H,6-35,37-44H2,1-3H3,(H,73,89)(H,74,90)(H,75,91)(H,76,93)(H,77,86)(H,78,87)(H,79,88)(H,80,92)/t51-,52-,53-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69-,70-/m1/s1 |
InChI Key |
YRHYIVQRNOXALG-AEHKLIEZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)COCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)COCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])CO)O)O |
Origin of Product |
United States |
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